molecular formula C14H9Cl3O2 B1453423 4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160250-95-2

4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride

Cat. No. B1453423
M. Wt: 315.6 g/mol
InChI Key: WEGJPSPWMUXRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H9Cl3O2 and a molecular weight of 315.58 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The molecular weight of “4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride” is 315.58 .

Scientific Research Applications

Antimicrobial Properties and Resistance

Benzalkonium chlorides (BACs), which include compounds like 4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride, are noted for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. However, the widespread and frequent use of BACs in commercial products has raised concerns regarding microbial resistance. Studies have shown that environments with high concentrations of BACs can select for microbial phenotypes that are potentially cross-resistant to other antimicrobial agents. This resistance is a significant concern, especially in healthcare settings where microbial control is crucial (Pereira & Tagkopoulos, 2019).

Degradation and Environmental Impact

The thermal degradation of polymers like poly(vinyl chloride) (PVC) can involve components related to 4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride. Research into the thermal dehydrochlorination of PVC identifies specific chloride-containing structures that initiate degradation. These findings are critical for understanding the environmental impact of chlorinated compounds when they are released into the environment, including their persistence and potential toxicity (Starnes, 2002).

Acne Treatment Efficacy

The compound, through its benzoyl component, is used in dermatology, particularly in acne treatment. Clindamycin/benzoyl peroxide gel, for example, has been shown to be effective in reducing acne lesions, demonstrating the therapeutic value of benzoyl peroxide in combination treatments. This efficacy underscores the importance of 4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride derivatives in medical applications (McKeage & Keating, 2008).

Novel Drug Development

Recent studies have introduced novel compounds derived from 4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride, exploring their potential in drug development. For instance, derivatives of salicylic acid, which share a core structural similarity, have been evaluated for their anti-inflammatory, analgesic, and antiplatelet activities. These evaluations open pathways for the development of new drugs that could potentially substitute for less safe or less effective treatments (Tjahjono et al., 2022).

Advanced Oxidation Processes

The interaction of chloride ions with advanced oxidation processes (AOPs) in water treatment is significant for compounds like 4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride. Research shows that chloride ions can react with oxidants, leading to the formation of chlorinated by-products. These findings are crucial for understanding the fate of chlorinated compounds in water treatment systems and their potential environmental and health impacts (Oyekunle et al., 2021).

properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGJPSPWMUXRIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241673
Record name 4-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride

CAS RN

1160250-95-2
Record name 4-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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